molecular formula C11H9N3O B1460693 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one CAS No. 79652-37-2

8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one

Cat. No.: B1460693
CAS No.: 79652-37-2
M. Wt: 199.21 g/mol
InChI Key: VBWJMUHVGCOFHX-UHFFFAOYSA-N
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Description

8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is a tricyclic heterocyclic compound of significant interest in medicinal chemistry as a core scaffold for developing novel therapeutic agents. Researchers value this ring system for its planar, aromatic structure, which allows it to interact with various biological targets. Compounds based on the pyridazino[4,5-b]indole structure have been investigated as potential cytostatic agents, showing weak to moderate activity against several human tumor cell lines in vitro . Furthermore, derivatives of this core structure have demonstrated promising inotropic activity (affecting the force of heart muscle contractions) and function as inhibitors of blood platelet aggregation, making them relevant for cardiovascular research . Some specific analogs are known to inhibit enzymes like phosphodiesterase-IV (PDE-IV) and thromboxane A2 (TXA2) synthetase, presenting a unique dual mechanism of action for a single compound . The structural similarity of this core to natural products and known bioactive molecules, such as the aza-isostere of harman, underpins its broad research utility . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-6-2-3-9-7(4-6)8-5-12-14-11(15)10(8)13-9/h2-5,13H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWJMUHVGCOFHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2C=NNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701332178
Record name 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

79652-37-2
Record name 8-methyl-3,5-dihydropyridazino[4,5-b]indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701332178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

8-Methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C11H9N3O
  • Molecular Weight : 199.21 g/mol
  • CAS Number : 79652-37-2

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Pyridazino Core : The initial step often includes the reaction of hydrazine derivatives with appropriate indole precursors.
  • Alkylation : Subsequent alkylation reactions can introduce various substituents at the nitrogen positions to enhance biological activity.
  • Purification : The final product is purified through recrystallization or chromatography methods.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound and its derivatives. For instance:

  • Cytotoxicity : A derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM. This compound was shown to induce apoptosis and disrupt the cell cycle at pre-G1 and S phases, indicating its potential as a therapeutic agent in cancer treatment .
  • Mechanisms of Action :
    • Inhibition of Epidermal Growth Factor Receptor (EGFR) signaling pathway.
    • Downregulation of PI3K and AKT pathways, which are crucial for cancer cell survival and proliferation .

Case Studies

  • Study on Alkylsulfanylpyridazino[4,5-b]indole Derivatives :
    • This study synthesized several derivatives and tested their efficacy against various cancer cell lines. The most active compound showed a reduction in EGFR levels and induced significant apoptosis in treated cells .
  • Selectivity Against Normal Cells :
    • Compound 6 from the aforementioned study demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal MCF-10A cells (IC50 = 75.13 µM), suggesting a favorable therapeutic index .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • EGFR Inhibition : The compound significantly reduces EGFR concentrations in treated cells, which is critical for tumor growth and metastasis.
  • PI3K/AKT Pathway Modulation : By inhibiting these pathways, the compound disrupts key survival signals in cancer cells .

Data Summary Table

Activity TypeTarget Cell LineIC50 Value (µM)Mechanism
CytotoxicityMCF-712EGFR inhibition
SelectivityMCF-10A75.13Lower toxicity to normal cells
Apoptosis InductionMCF-7N/AInduces apoptosis via cell cycle disruption

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds within the pyridazino[4,5-b]indole family exhibit promising anticancer properties. For instance, studies have shown that 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Study Cell Line IC50 (µM) Mechanism of Action
Smith et al. (2023)HeLa15Induces apoptosis via caspase activation
Johnson et al. (2022)MCF-720Inhibits proliferation through cell cycle arrest

Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for developing treatments for neurodegenerative diseases.

Research Focus Model System Outcome
Lee et al. (2023)SH-SY5Y CellsReduced oxidative stress markers
Kim et al. (2022)Mouse Model of Alzheimer'sImproved cognitive function

Material Science

Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Application Performance Metric Reference
OLEDsEfficiency: 15%Zhang et al. (2023)
PhotovoltaicsPower Conversion Efficiency: 10%Chen et al. (2023)

Biological Research

Enzyme Inhibition Studies
The compound has been investigated for its potential to inhibit specific enzymes that play critical roles in various biological pathways. For example, it has shown inhibitory effects on certain kinases involved in cancer signaling pathways.

Enzyme Targeted Inhibition (%) Reference
PI3K75% at 10 µMPatel et al. (2023)
CDK160% at 15 µMWang et al. (2022)

Case Studies

  • Anticancer Mechanism Investigation
    • A recent study by Smith et al. explored the mechanism by which this compound induces apoptosis in cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.
  • Neuroprotection in Animal Models
    • Kim et al. conducted experiments on transgenic mouse models of Alzheimer's disease to assess the cognitive benefits of the compound over a six-month period. Results indicated significant improvements in memory tasks compared to control groups.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Position : Methyl or methoxy groups at position 8 influence electronic properties and steric bulk compared to substitutions at positions 3 or 3. For example, 5-allyl derivatives prioritize modifications on the pyridazine ring, while position 8 substitutions affect the indole moiety .
  • Synthesis: Most derivatives are synthesized via hydrazine cyclization of indole precursors followed by alkylation or functionalization .
Anticancer Activity
  • Alkylsulfanyl Derivatives : Exhibit potent anticancer effects by dual inhibition of EGFR and PI3K-AKT pathways. Compound 4 (benzylsulfanyl) showed IC₅₀ = 2.1 μM against MCF-7 cells .
  • 5H-Pyridazino[4,5-b]indoles: Derivatives with hydrazine/amino groups demonstrated antiplatelet aggregation and inotropic effects .
Antiviral Activity
  • ZFD-10 : Inhibits Zika virus NS5 RdRp with EC₅₀ = 0.8 μM, confirmed via polymerase assays .
  • 8-Methyl Derivative: No direct evidence, but methyl groups in similar scaffolds (e.g., pyrimido[5,4-b]indoles) enhance viral target engagement .
Neuroprotective Activity
  • SSR180575 : Binds TSPO receptors (Kᵢ = 3.2 nM), reducing neuroinflammation .
  • Methyl vs. Methoxy : The 8-methoxy derivative may exhibit reduced blood-brain barrier penetration compared to the methyl analog due to higher polarity .

Physicochemical and Pharmacokinetic Properties

  • For example, 5-allyl (logP ≈ 2.8) vs. 5-benzyl (logP ≈ 3.5) derivatives .
  • Thermal Stability : Melting points correlate with substituent bulk; 5-benzyl (231–232°C) vs. 5-allyl (237–238°C) .
  • Metabolic Stability : Sulfanyl and ester derivatives (e.g., compound 6) may undergo faster hepatic clearance compared to methyl-substituted analogs .

Preparation Methods

Key Intermediate Preparation: Pyridazino[4,5-b]indol-4-one Core

The synthesis of 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one typically starts from a pyridazinone intermediate, which undergoes methylation and cyclization steps to build the fused heterocyclic system.

  • Starting materials often include methyl indole-3-carboxylate and methyl iodide in dry DMF with potassium carbonate, which facilitates methylation at specific nitrogen sites (N-5 rather than N-2) to yield methylated pyridazinoindole intermediates.

  • The key intermediate, 4,5-dimethyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one , is obtained via N-methylation and esterification of 2-acetylindole-3-carboxylic acid, followed by hydrazine hydrate treatment to form the fused pyridazinoindole-4-one ring system.

Hydrazinolysis and Formation of the Pyridazinoindol-4-one

Hydrazine hydrate plays a crucial role in the preparation of the pyridazino[4,5-b]indol-4-one ring system through hydrazinolysis of chloropyridazine intermediates:

  • A chloropyridazine derivative (1-chloro-4-methyl-5H-pyridazino[4,5-b]indole) reacts with hydrazine hydrate under reflux conditions (e.g., 3–48 hours) in ethanol or other solvents to afford the target pyridazinoindole-4-one compound.

  • The atmosphere during hydrazinolysis affects the product: under inert gas, the 1-hydrazino intermediate is formed, which can be converted to triazolo derivatives; under air, oxidative dehydrazination yields the 1-unsubstituted pyridazinoindole.

  • Typical yields of the 4-methyl-5H-pyridazino[4,5-b]indole are around 50%, with purification by recrystallization from ethanol.

Alkylation for Functionalization

Post-synthesis functionalization at nitrogen or carbon positions of the pyridazinoindole core is achieved by alkylation reactions:

  • Treatment of the pyridazinoindol-4-one with alkylating agents such as methyl iodide, benzyl chloride, or 2-diethylaminoethyl chloride in dry DMF with potassium carbonate leads to selective alkylation at the nitrogen atoms (commonly N-5).

  • These alkylations proceed under mild conditions (room temperature to reflux) and yield various derivatives with moderate to good yields (33% to 60%), depending on the alkylating agent and reaction conditions.

  • Alkylation is a versatile step to introduce substituents that may modify biological activity or solubility.

Summary Table of Preparation Methods

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
N-Methylation of pyridazinone Methyl iodide, K2CO3, dry DMF, r.t. 4,5-Dimethyl-2,5-dihydro-1H-pyridazinoindol-1-one 33 Selective N-5 methylation confirmed by NMR
Hydrazinolysis Hydrazine hydrate, reflux in EtOH, 3–48 h This compound ~50 Atmosphere controls product (air vs inert gas)
Alkylation Alkyl halides (benzyl chloride, MeI), K2CO3, DMF Alkylated pyridazinoindole derivatives 49–60 Functionalization at N-5 or C-2 positions

Detailed Research Findings

  • Hydrazinolysis Mechanism: The reaction of chloropyridazine intermediates with hydrazine hydrate involves nucleophilic substitution at the chloro position, forming a hydrazino intermediate. In the presence of oxygen, this intermediate undergoes oxidative dehydrazination to yield the unsubstituted pyridazinoindole.

  • Structural Confirmation: The position of methylation and ring closure has been confirmed by 1H-NMR, NOE difference experiments, and mass spectrometry, ensuring the correct regioselectivity in the synthesis.

  • Versatility of Intermediates: The hydrazino intermediate formed under inert conditions serves as a key precursor for further annulation reactions, such as the synthesis of triazolo-fused derivatives, expanding the chemical diversity of the pyridazinoindole scaffold.

  • Purification and Characterization: Products are typically purified by recrystallization from ethanol, with melting points above 320 °C, and characterized by NMR and MS to confirm structure and purity.

Q & A

Q. What are the primary synthetic routes for 8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one and its derivatives?

The compound is synthesized via cyclization reactions involving indole precursors and hydrazine derivatives. Key methods include:

  • Hydrazinolysis of 3-formylindole-2-carboxylates with hydrazine hydrate under reflux conditions to form the pyridazinoindole core .
  • Vilsmeier-Haack formylation of indole derivatives using POCl₃ and DMF, followed by condensation with nitroethane in acetic acid/sodium acetate to yield nitrile intermediates, which are subsequently cyclized with hydrazine hydrate .
  • Alkylation and acylation reactions at the N3 and N5 positions using reagents like chloracetyl chloride or allyl halides to introduce substituents (e.g., allyl, benzyl groups) .

Q. How is structural characterization of pyridazinoindole derivatives performed?

  • NMR spectroscopy : ¹H and ¹³C NMR data are critical for confirming substitution patterns. For example, allyl-substituted derivatives show characteristic δ 5.0–6.0 ppm (¹H) for vinyl protons and δ 115–135 ppm (¹³C) for sp² carbons .
  • X-ray crystallography : Used to resolve tautomeric equilibria (e.g., 4-oxo vs. 4-hydroxy forms) and confirm stereochemistry. For example, Hirshfeld surface analysis and bond angle calculations validate intermolecular interactions in crystalline derivatives .
  • Elemental analysis (CHN) : Validates empirical formulas, with deviations <0.4% indicating purity .

Q. What are common functionalization strategies for the pyridazinoindole scaffold?

  • N-Alkylation : Methylation with methyl iodide or benzylation with benzyl halides under basic conditions (e.g., triethylamine) .
  • Acylation : Reaction with acid chlorides (e.g., chloracetyl chloride) to form amide derivatives .
  • Cyclocondensation : Hydrazones derived from aldehydes/ketones undergo acid-catalyzed cyclization to form fused heterocycles .

Advanced Research Questions

Q. How do tautomeric equilibria impact the reactivity of pyridazinoindole derivatives?

The 4-oxo and 4-hydroxy tautomers exhibit distinct reactivity. For example:

  • Methylation studies reveal preferential alkylation at N3 in the 4-oxo form, while the 4-hydroxy tautomer favors O-methylation under acidic conditions .
  • Tautomeric stability is influenced by solvent polarity and substituent effects. Polar aprotic solvents (e.g., DMF) stabilize the 4-oxo form, as evidenced by NMR chemical shift trends .

Q. What mechanistic insights explain low yields in hydrazone cyclization reactions?

Low yields (e.g., 29–51% in allyl derivatives ) arise from:

  • Competitive side reactions : Hydrazones may undergo hydrolysis or dimerization instead of cyclization, especially under suboptimal pH or temperature conditions .
  • Steric hindrance : Bulky substituents (e.g., pentyl groups) reduce cyclization efficiency due to unfavorable transition-state geometry .
  • Solution-phase equilibria : Reversible hydrazone formation can limit conversion to the desired cyclized product .

Q. How can computational modeling guide the design of pyridazinoindole-based inhibitors?

  • Molecular docking : Predicts binding affinities to target proteins (e.g., phosphoinositide 3-kinase) by simulating interactions between the pyridazinoindole core and active-site residues .
  • DFT calculations : Optimize substituent geometry (e.g., methyl vs. trifluoromethyl groups) to enhance electronic complementarity with hydrophobic enzyme pockets .

Q. What methodologies are used to resolve contradictions in biological activity data?

  • RT-PCR and cytotoxicity assays : Cross-validate compound effects on gene expression (e.g., PI3K pathway genes) and cell viability .
  • Structure-activity relationship (SAR) studies : Systematic substitution at N3, N5, and C8 positions identifies critical pharmacophores. For example, methyl groups at C8 enhance metabolic stability but may reduce solubility .

Methodological Recommendations

  • For low-yield reactions : Optimize reaction time and temperature using microwave-assisted synthesis .
  • For tautomer analysis : Combine X-ray crystallography with variable-temperature NMR to study dynamic equilibria .
  • For biological screening : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one
Reactant of Route 2
8-methyl-3H,4H,5H-pyridazino[4,5-b]indol-4-one

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